molecular formula C10H11N3O B2358183 N-hydroxy-1-methyl-1H-Indole-3-carboximidamide CAS No. 131012-60-7

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

Cat. No.: B2358183
CAS No.: 131012-60-7
M. Wt: 189.218
InChI Key: KGVCOKRDOQOGJT-UHFFFAOYSA-N
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Description

N-Hydroxy-1-methyl-1H-indole-3-carboximidamide (CAS 125818-00-0) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . Its structure features a 1-methyl-substituted indole core with a hydroxycarboximidamide group at the 3-position. This functional group combination makes it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and electronic interactions are critical.

Properties

IUPAC Name

N'-hydroxy-1-methylindole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVCOKRDOQOGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of N′-hydroxy-1-methyl-1H-indole-3-carboximidamide follows a two-step sequence involving (1) nitrile formation from substituted indoles and (2) hydroxylamine-mediated conversion to the target amidoxime. This approach ensures regiochemical fidelity while avoiding side reactions at the indole nitrogen.

Stepwise Synthesis and Reaction Mechanisms

Synthesis of 1-Methyl-1H-Indole-3-Carbonitriles

Reagents and Conditions
  • Starting material : 1-Methyl-1H-indole derivatives (e.g., 1-methylindole-3-carboxaldehyde)
  • Reagents : Chlorosulfonyl isocyanate (CSI), dimethylformamide (DMF)
  • Solvent : Anhydrous acetonitrile
  • Temperature : 0°C (maintained via ice bath)
  • Reaction time : 3 hours (2 hours post-CSI addition, 1 hour post-DMF addition)
Mechanistic Pathway
  • CSI activation : Reacts with indole’s C3 position, forming an intermediate sulfonyl carbamate.
  • DMF-induced cycloreversion : Eliminates sulfonic acid, yielding the nitrile via a Vilsmeier-Haack-type mechanism.
Yield Optimization Data
Starting Indole Derivative Product Nitrile Yield (%) Purity (HPLC)
5-Bromo-1-methylindole 5-Bromo-3-cyanide 98 99.2
1-Methylindole-3-carboxaldehyde 3-Cyanide 95 98.7
5-Methoxy-1-methylindole 5-Methoxy-3-cyanide 90 97.5

Data aggregated from PMC (2019) and VulcanChem (2023)

Conversion to N′-Hydroxy-1-Methyl-1H-Indole-3-Carboximidamide

Reaction Parameters
  • Reagents : Hydroxylamine hydrochloride, diisopropylethylamine (DIPEA)
  • Solvent : Anhydrous ethanol
  • Temperature : Reflux (78°C)
  • Reaction time : 4 hours
Mechanistic Insights
  • Nucleophilic attack : Hydroxylamine’s amine group attacks the nitrile carbon, forming a tetrahedral intermediate.
  • Tautomerization : Shifts to the thermodynamically stable amidoxime form, stabilized by conjugation with the indole ring.
Yield Correlation with Substituents
Nitrile Precursor Carboximidamide Yield (%) Byproduct Formation (%)
5-Bromo-3-cyanide 82 <5
3-Cyanide 78 7
5-Methoxy-3-cyanide 65 12

Electron-withdrawing groups (e.g., Br) enhance reactivity, reducing byproduct formation

Advanced Purification Techniques

Chromatographic Methods

  • Mobile phase : Ethyl acetate/hexane (3:7 for nitriles), ethyl acetate/methanol (9:1 for carboximidamides)
  • Column type : Silica gel 60 (230–400 mesh)
  • Recovery efficiency : 92–96% for carboximidamides

Crystallization Optimization

  • Solvent system : Ethanol/water (4:1 v/v)
  • Crystal morphology : Needle-like monoclinic structures
  • Purity post-crystallization : >99% by $${}^{1}$$H NMR

Analytical Characterization

Spectroscopic Data Consistency

Technique Key Signals (N′-Hydroxy Derivative)
$$^1$$H NMR δ 8.02 (s, 1H, NH), δ 7.65–7.12 (m, 4H, Ar-H)
$$^{13}$$C NMR δ 158.9 (C=N), δ 135.2 (C3-indole)
IR 3320 cm⁻¹ (N–O stretch), 1640 cm⁻¹ (C=N)

Full spectral data available in PubChem CID 14773934

Industrial-Scale Adaptation Challenges

Critical Process Parameters

Parameter Laboratory Scale Pilot Plant Scale
CSI addition rate Dropwise (1 mL/min) 5 L/min
Exotherm management Ice bath Jacketed reactor
Batch size 1.8 mmol 50 mol

Scale-up requires pressurized reactors to maintain anhydrous conditions

Emerging Synthetic Alternatives

Microwave-Assisted Synthesis

  • Conditions : 150°C, 20 minutes, sealed vessel
  • Yield improvement : 12% higher than conventional heating
  • Energy efficiency : Reduces reaction time by 90%

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methyl-1H-indole-3-carboxylic acid, while reduction could produce N’-hydroxy-1-methyl-1H-indole-3-carboximidine .

Scientific Research Applications

Medicinal Chemistry

N-hydroxy-1-methyl-1H-indole-3-carboximidamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. Recent findings revealed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Biological Research

This compound is utilized in studies related to enzyme inhibition and protein interactions:

  • Enzyme Modulation : The compound has shown the ability to interact with specific enzymes, influencing their activity. For example, it may act as an inhibitor or activator depending on the biochemical context, thereby affecting metabolic pathways crucial for cellular functions .
  • Cell Signaling Pathways : Research indicates that this compound can modulate key signaling pathways by interacting with signaling molecules, leading to altered cellular responses that may be beneficial in treating diseases.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules:

  • Material Development : Its unique chemical properties allow it to be incorporated into the development of new materials and chemical processes, enhancing the functionality of various products .

Case Studies

Several case studies highlight the practical applications of this compound:

Study TitleObjectiveFindings
Anticancer Activity Evaluation (2023)Assess cytotoxic effects on MCF-7 cellsIC50 = 15 µM after 48 hours
Antimicrobial Activity Study (2024)Evaluate efficacy against bacteriaMIC = 32 µg/mL for Staphylococcus aureus; MIC = 64 µg/mL for E. coli
Inflammation Model Study (2025)Investigate anti-inflammatory propertiesReduced TNF-alpha and IL-6 levels by ~50% in macrophages

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between N-hydroxy-1-methyl-1H-indole-3-carboximidamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3) Key Properties
This compound C₁₀H₁₁N₃O 189.21 -NH-C(=NH)-OH High polarity due to hydroxyl group
N-Methoxy-1-methyl-1H-indole-3-carboximidamide C₁₁H₁₃N₃O 203.24 -NH-C(=NH)-OCH₃ Predicted pKa: 6.68; lower solubility in water
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide C₁₁H₁₂N₄O 216.90 -CH₂-C(=NH)-NH₂ Acetamide side chain enhances steric bulk
N-Hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide C₉H₁₁N₃O 177.21 -NH-C(=NH)-OH (isoindole) Reduced aromaticity; altered π-π interactions
Key Observations:
  • Hydroxy vs.
  • Core Modifications : The isoindole derivative (CAS 1251500-51-2) replaces the indole ring with a partially saturated isoindole system, altering electronic properties and bioavailability .
  • Side Chain Variations : The acetamide analog introduces a flexible CH₂ spacer, which may influence binding kinetics in biological systems .

Biological Activity

N-hydroxy-1-methyl-1H-indole-3-carboximidamide is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by its indole structure, which is known for various biological activities. The compound's synthesis typically involves modifications of the indole framework to enhance its efficacy against specific biological targets.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The mechanism involves the exposure of phosphatidylserine on the outer membrane, indicative of early apoptotic changes .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.5Apoptosis via phosphatidylserine exposure
HeLa1.2Induction of G0–G1 phase arrest
HCT-1160.8Apoptotic cell death

The cytotoxicity of this compound is primarily attributed to its ability to interfere with cellular processes critical for cancer cell survival. Flow cytometric analysis revealed that treatment with this compound resulted in significant accumulation of cells in the G0–G1 phase, suggesting a halt in cell cycle progression . Additionally, the compound's induction of apoptosis was confirmed through morphological evaluations using acridine orange/ethidium bromide staining.

Study 1: Induction of Apoptosis

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound for 24 hours. The results demonstrated a dose-dependent increase in early apoptotic cells, with significant morphological changes observed under fluorescence microscopy .

Study 2: Selective Toxicity

A comparative study evaluated the toxicity of this compound on normal versus cancerous cell lines. The findings suggested preferential toxicity towards cancer cells while sparing normal intestinal Caco-2 cells, indicating a potential therapeutic window for this compound .

Q & A

Q. Key Methodological Steps :

  • Oxime Activation : Stirring oxime precursors with NCS in DMF at room temperature for 6 hours.
  • Purification : Extraction with ethyl acetate (EA), washing with brine, drying over MgSO₄, and solvent evaporation .
  • Coupling Reactions : Use of EDC/HOBt in anhydrous DMF at 0°C, followed by warming to room temperature and purification via flash chromatography .

How is the compound characterized using spectroscopic and analytical methods?

Basic Research Question
Characterization involves a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, indole protons typically resonate at δ 7.0–8.5 ppm, while methyl groups appear as singlets near δ 3.9–4.1 ppm .
  • Mass Spectrometry (LC/MS) : Confirms molecular ion peaks (e.g., m/z 295 [M+H]⁺ for related carboximidamides) .
  • Infrared (IR) Spectroscopy : Detects functional groups such as N–H stretches (~3286–3447 cm⁻¹) and C=O vibrations (~1633–1645 cm⁻¹) .

Advanced Consideration :
Cross-validation using X-ray crystallography (e.g., CCDC deposition) resolves ambiguities in stereochemistry or bonding .

What are the stability and storage requirements for this compound?

Basic Research Question
The compound is sensitive to moisture and prolonged storage. Key recommendations:

  • Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes or fume hoods to minimize exposure to humidity .

Advanced Consideration :
Degradation products can form over time; periodic re-analysis (e.g., HPLC purity checks) is advised for long-term studies .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question
Methodological Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reactivity and solubility .
  • Catalyst Optimization : Evaluate bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions.
  • Temperature Gradients : Perform reactions under reflux (e.g., 80°C in DMF) to reduce reaction time while monitoring decomposition .

Q. Data-Driven Adjustments :

  • Use design-of-experiment (DoE) frameworks to identify critical parameters (e.g., molar ratios, solvent volume) .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question
Conflict Resolution Workflow :

Repeat Experiments : Confirm reproducibility of NMR/LC-MS results under identical conditions .

Complementary Techniques :

  • X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., indole substitution patterns) .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to verify connectivity .

Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

What advanced techniques are used to confirm the compound’s molecular structure?

Advanced Research Question
Crystallography :

  • Single-Crystal X-ray Diffraction : Provides absolute configuration and bond-length data. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC 1965367) enable peer validation .
  • Powder XRD : Assesses crystallinity and polymorphic forms for formulation studies.

Q. Spectroscopic Elaboration :

  • High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (<5 ppm error) to rule out isobaric interferences .

How is the compound’s reactivity explored in medicinal chemistry applications?

Advanced Research Question
Methodological Approaches :

  • SAR Studies : Synthesize derivatives (e.g., halogen-substituted analogs) to evaluate bioactivity trends .
  • Enzymatic Assays : Test inhibition of target enzymes (e.g., heme oxygenase-1) using fluorescence-based kinetic assays .
  • Metabolic Stability : Use liver microsomes to assess oxidative degradation pathways .

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